
3,6-Dihydroxy-2-benzofuranacetic acid diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2-benzofuranacetic acid diacetate typically involves the acetylation of 3,6-dihydroxy-2-benzofuranacetic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydroxy-2-benzofuranacetic acid diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Applications De Recherche Scientifique
3,6-Dihydroxy-2-benzofuranacetic acid diacetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxy-2-benzofuranacetic acid diacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also known for its biological activities.
Coumarin: Another related compound with a benzopyrone structure, widely studied for its medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its diacetate form enhances its stability and solubility, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
60722-25-0 |
|---|---|
Formule moléculaire |
C14H12O7 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2-(3,6-diacetyloxy-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O7/c1-7(15)19-9-3-4-10-11(5-9)21-12(6-13(17)18)14(10)20-8(2)16/h3-5H,6H2,1-2H3,(H,17,18) |
Clé InChI |
VKGBTZVAMUOXLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C(=C(O2)CC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
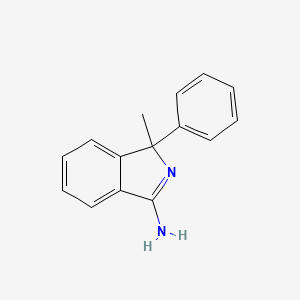
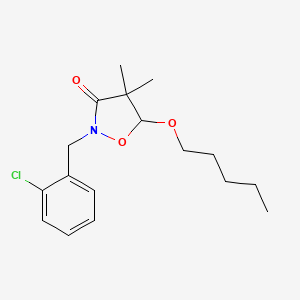
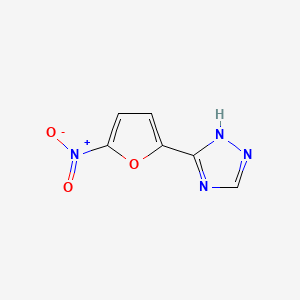
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
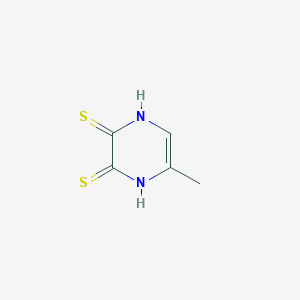
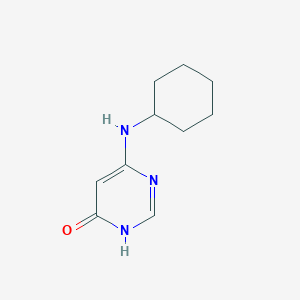
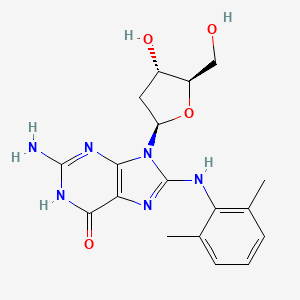
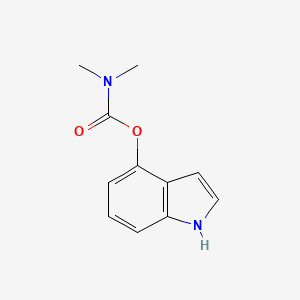
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
